

# Preclinical Profile of XY153: A Selective Inhibitor of Nuclear Export (SINE)

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## Compound of Interest

Compound Name: XY153

Cat. No.: B12393055

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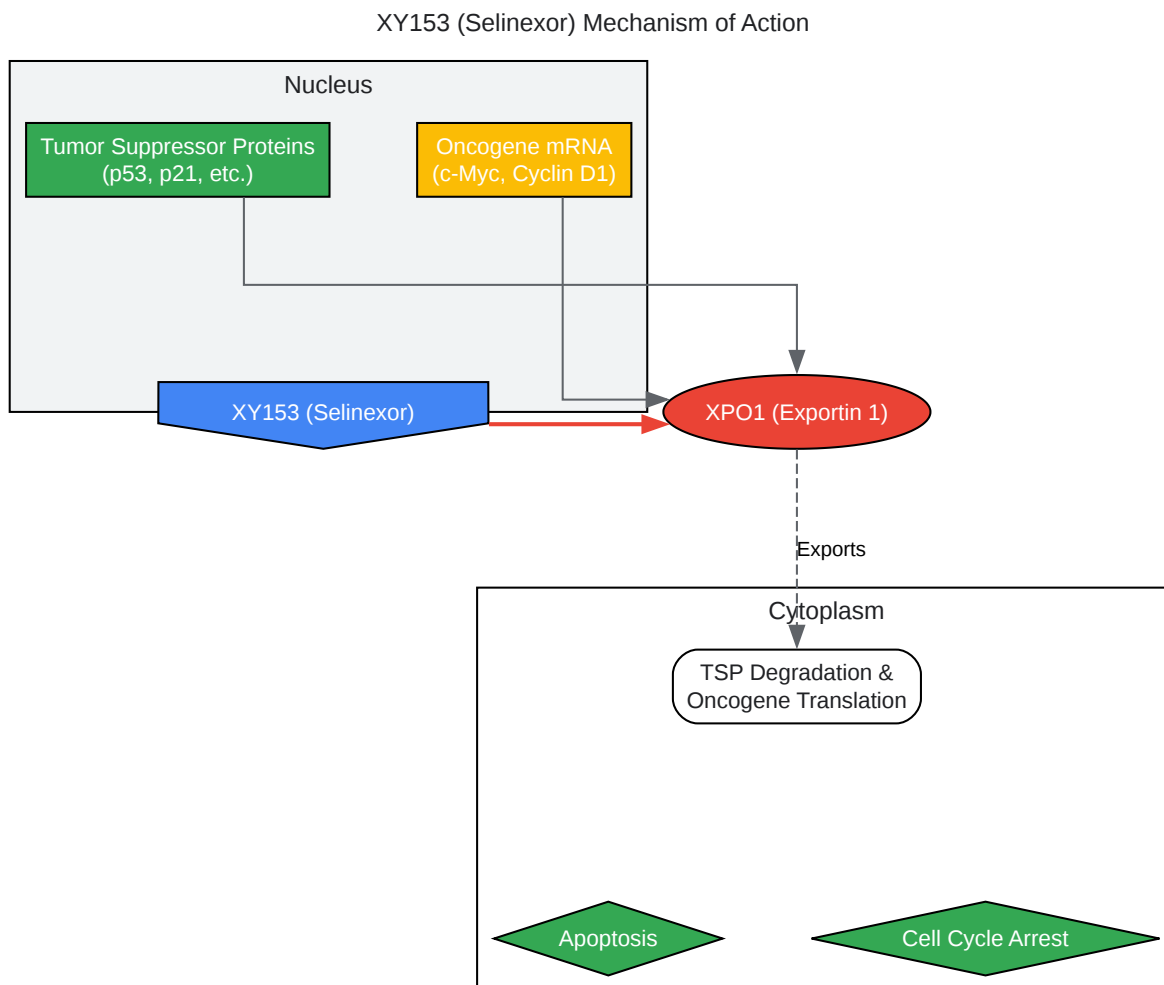
For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**XY153** is a first-in-class, orally bioavailable, small molecule that acts as a Selective Inhibitor of Nuclear Export (SINE). By targeting Exportin 1 (XPO1), a key nuclear export protein, **XY153** effectively blocks the transport of tumor suppressor proteins (TSPs), growth regulators, and oncoprotein mRNAs from the nucleus to the cytoplasm. This forced nuclear retention of TSPs, such as p53 and p21, reactivates their potent anti-cancer functions, leading to cell cycle arrest and apoptosis in malignant cells. Preclinical data robustly support the anti-tumor activity of **XY153** across a range of solid and hematological malignancies, demonstrating both in vitro cytotoxicity and in vivo tumor growth inhibition in various cancer models. This document provides a comprehensive overview of the preclinical data and research conducted on **XY153**.

## Mechanism of Action

**XY153**'s primary mechanism of action is the covalent, irreversible binding to XPO1 (also known as CRM1).[1] This binding event physically obstructs the nuclear export of numerous cargo proteins, including a majority of the cell's tumor suppressor proteins.[2] In cancer cells, XPO1 is often overexpressed, leading to the inappropriate expulsion of TSPs from the nucleus, thus disabling their ability to suppress tumor growth.[2] By inhibiting XPO1, **XY153** effectively traps these TSPs in the nucleus, restoring their natural function.[3] This leads to a cascade of downstream effects, including the induction of G1 cell cycle arrest and apoptosis, ultimately inhibiting tumor proliferation.[4]



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### XY153 (Selinexor) Mechanism of Action

## In Vitro Efficacy

**XY153** has demonstrated potent cytotoxic activity across a broad panel of cancer cell lines. The anti-proliferative effects were assessed using cell viability assays, with the half-maximal inhibitory concentration (IC<sub>50</sub>) determined after 72 hours of exposure.

Cell Line Subtype	Cell Line	IC50 (nM)
Gastrointestinal Stromal Tumor (GIST)	GIST-T1	58.3
	GIST430	66.1
	GIST48	68.2
Liposarcoma (LPS)	LPS141	28.8
	LPS27	31.5
	GOT3	45.7
Leiomyosarcoma (LMS)	SK-LMS-1	114.7
	SK-UT-1	120.5
Rhabdomyosarcoma (RMS)	RD	218.2
	Rh30	125.6
Undifferentiated Sarcoma	HT1080	104.3

Data compiled from studies on various sarcoma cell lines.[\[4\]](#)

## In Vivo Efficacy

The anti-tumor activity of **XY153** has been confirmed in multiple patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors.[\[5\]](#)[\[6\]](#)

## Sarcoma Patient-Derived Xenograft Models

In vivo studies in sarcoma PDX models showed significant tumor growth suppression.[\[4\]](#)

Sarcoma PDX Model	Dosing Regimen	Tumor Growth Inhibition (%)
Liposarcoma (LPS27)	10 mg/kg, twice weekly	65
Leiomyosarcoma (LMS04)	10 mg/kg, twice weekly	58
Gastrointestinal Stromal Tumor (PG47)	10 mg/kg, twice weekly	72

## Chordoma Patient-Derived Xenograft Models

**XY153**, as a single agent, demonstrated significant impairment of tumor growth in five different chordoma PDX models.[5] The combination with abemaciclib showed the strongest activity with tumor growth inhibition ranging from 78-92%.[5]

Chordoma PDX Model	Dosing Regimen	Tumor Growth Inhibition (%)
CF365	5 mg/kg, 4 times weekly	~55
SF8894	5 mg/kg, 4 times weekly	~60
CF466	5 mg/kg, 4 times weekly	~50

## Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in rats to evaluate the absorption, distribution, metabolism, and excretion of **XY153**.

Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hr)	AUC(0-t) (ng·h/mL)
Rat (Male, Sprague-Dawley)	8	1850 ± 210	1.5 ± 0.5	8560 ± 980

Pharmacokinetic parameters of **XY153** in rats after a single oral dose.[7]

# Experimental Protocols

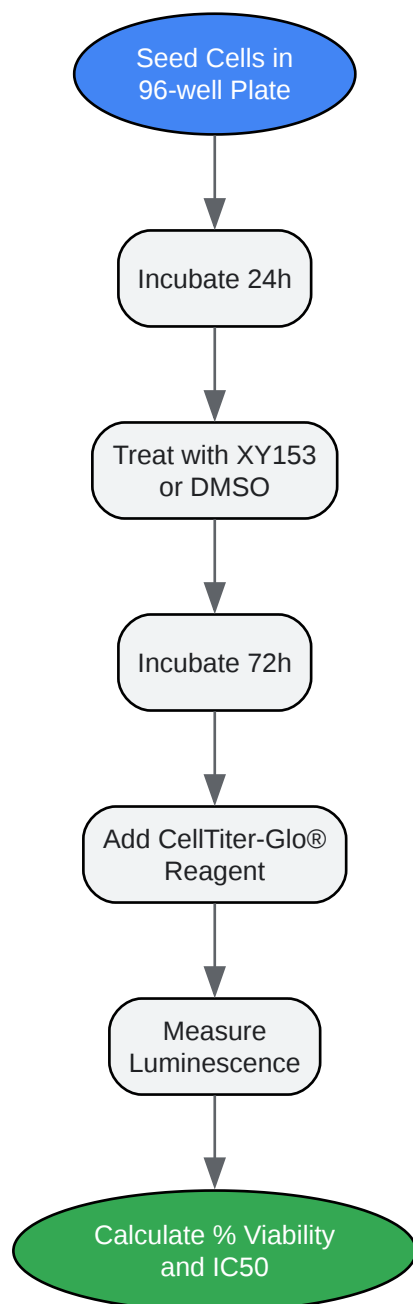
## In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of **XY153** on cancer cell lines.

Procedure:

- Cancer cells were seeded in 96-well plates at a density of 1,000-2,000 cells per well and allowed to adhere for 24 hours.[8]
- Cells were then treated with serial dilutions of **XY153** or DMSO as a vehicle control.[8]
- After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.[8]
- Luminescence was measured using a plate reader, and the data was normalized to the DMSO-treated control wells to calculate the percentage of cell viability.
- IC50 values were determined by plotting the percentage of cell viability against the log concentration of **XY153** and fitting the data to a four-parameter logistic curve.

## Cell Viability Assay Workflow

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## Cell Viability Assay Workflow

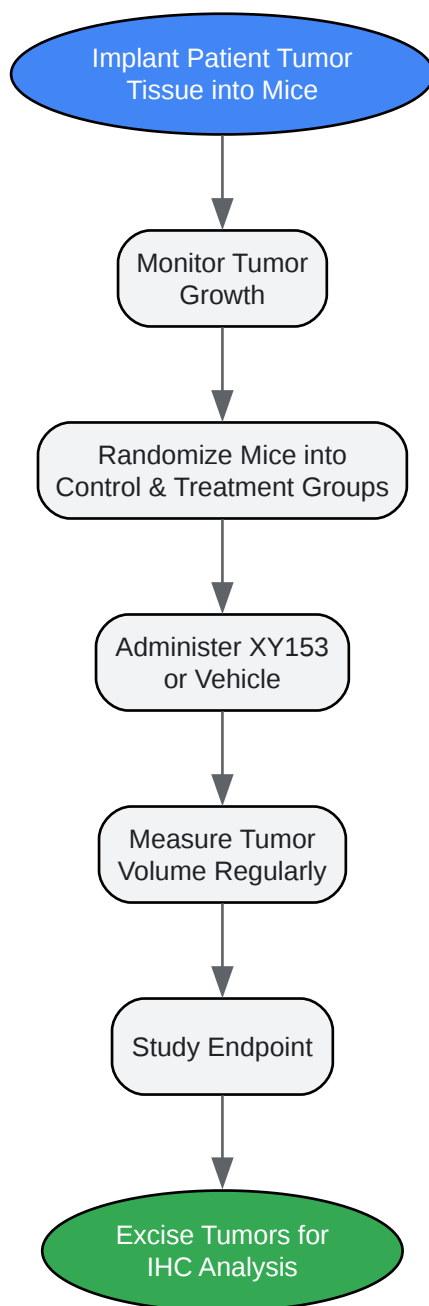
## In Vivo Patient-Derived Xenograft (PDX) Studies

Objective: To evaluate the anti-tumor efficacy of **XY153** in a setting that mimics human tumor biology.

Procedure:

- All animal experiments were conducted under protocols approved by the Institutional Animal Care and Use Committee (IACUC).[5]
- Fresh human tumor tissue was implanted subcutaneously into immunodeficient mice.[6]
- Once tumors reached a predetermined volume (e.g., 150-300 mm<sup>3</sup>), the mice were randomized into control and treatment groups.[5]
- The treatment group received **XY153** via oral gavage at the specified dose and schedule. The control group received a vehicle solution.[5][9]
- Tumor volume was measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width<sup>2</sup>) / 2.
- At the end of the study, tumors were excised, and immunohistochemistry was performed to analyze biomarkers of apoptosis and cell proliferation.[5]

## Patient-Derived Xenograft (PDX) Study Workflow

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## Patient-Derived Xenograft (PDX) Study Workflow

## Western Blot Analysis

Objective: To assess the effect of **XY153** on the protein levels of key cellular targets.



#### Procedure:

- Cancer cells were treated with **XY153** or DMSO for a specified duration.
- Cells were harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
- The protein concentration of the lysates was determined using a BCA protein assay.
- Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
- The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p53, p21, XPO1).
- After washing, the membrane was incubated with a corresponding secondary antibody.
- The protein bands were visualized using an imaging system, and band intensities were quantified.[10]

## Conclusion

The preclinical data for **XY153** strongly indicate its potential as a novel anti-cancer agent. Its unique mechanism of action, targeting the nuclear export process, leads to the functional restoration of tumor suppressor proteins. This results in potent and broad anti-tumor activity, as demonstrated by in vitro cytotoxicity and in vivo efficacy in various cancer models, including clinically relevant patient-derived xenografts. The favorable pharmacokinetic profile further supports its development as an oral therapeutic. These compelling preclinical findings warrant the continued investigation of **XY153** in clinical trials to establish its safety and efficacy in patients with advanced malignancies.

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Address: 3281 E Guasti Rd

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